molecular formula C9H9N3O5 B14942488 N'-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide

N'-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide

Katalognummer: B14942488
Molekulargewicht: 239.18 g/mol
InChI-Schlüssel: LSIOVDQCJDMPDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring, a nitro group, and a carboximidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide typically involves multiple steps, starting with the formation of the benzodioxine ring. One common method involves the reaction of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxides .

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes is a key aspect of its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H9N3O5

Molekulargewicht

239.18 g/mol

IUPAC-Name

N'-hydroxy-5-nitro-2,3-dihydro-1,4-benzodioxine-7-carboximidamide

InChI

InChI=1S/C9H9N3O5/c10-9(11-13)5-3-6(12(14)15)8-7(4-5)16-1-2-17-8/h3-4,13H,1-2H2,(H2,10,11)

InChI-Schlüssel

LSIOVDQCJDMPDG-UHFFFAOYSA-N

Isomerische SMILES

C1COC2=C(C=C(C=C2O1)/C(=N/O)/N)[N+](=O)[O-]

Kanonische SMILES

C1COC2=C(C=C(C=C2O1)C(=NO)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.